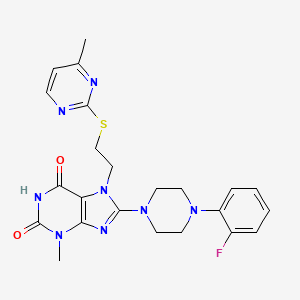

Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

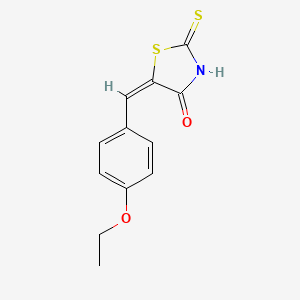

“Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate” is a derivative of quinolone, a privileged scaffold in medicinal chemistry . Quinolone and its derivatives have been reported to harbor vast therapeutic potential . The quinolone nucleus is present in numerous biological compounds, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Synthesis Analysis

The synthesis of quinolone derivatives, including “Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate”, involves a methodology that provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides . This methodology is simpler, scalable, and efficient, yielding highly pure products .Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by a bicyclic compound with a nitrogen atom . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinolone derivatives include multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of quinolone derivatives can vary. For instance, one derivative has a melting point of 245°C, a predicted boiling point of 437.9±45.0 °C, and an estimated density of 1.3905 .Scientific Research Applications

- Quinolones, including 4-Quinolone-3-Carboxamides, have been explored for their antibacterial and antiviral properties . Researchers have investigated modifications at various positions (e.g., N1 to C8) to enhance their efficacy against microbial pathogens.

- Some 4-Quinolone-3-carboxamides exhibit anti-tubercular properties . Researchers have explored their potential as agents against Mycobacterium tuberculosis.

- Certain 4-Quinolone-3-carboxamides have demonstrated anti-proliferative activity . These compounds may inhibit cell growth and proliferation.

- Tyrosine kinases play a crucial role in cell signaling and cancer progression. Some 4-Quinolone-3-carboxamides act as tyrosine kinase inhibitors .

- CB2 receptors are involved in immune modulation and inflammation. Certain 4-Quinolone-3-carboxamides exhibit anti-inflammatory effects by interacting with CB2 .

Antibacterial and Antiviral Agents

Anti-Tubercular Activity

Anti-Proliferative Effects

Tyrosine Kinase Inhibition

Anti-Inflammatory Properties via Cannabinoid Receptor 2 (CB2)

Derivatization and Drug Development

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 4-[(6-chloro-1-ethyl-4-oxoquinoline-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4/c1-3-23-11-16(18(24)15-10-13(21)6-9-17(15)23)19(25)22-14-7-4-12(5-8-14)20(26)27-2/h4-11H,3H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLJXIQBJCWFSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2400306.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2400312.png)

![7-Tert-butyl-1-azaspiro[3.5]nonane](/img/structure/B2400313.png)

![2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2400320.png)